molecular formula C15H9BrN2O3 B2978103 2-((5-Bromo-2-hydroxybenzylidene)amino)isoindoline-1,3-dione CAS No. 98841-63-5

2-((5-Bromo-2-hydroxybenzylidene)amino)isoindoline-1,3-dione

Cat. No. B2978103
CAS RN: 98841-63-5
M. Wt: 345.152
InChI Key: FJJQCLDPXCSCAR-CAOOACKPSA-N
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Description

The compound “2-((5-Bromo-2-hydroxybenzylidene)amino)isoindoline-1,3-dione” is an aromatic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . It has a molecular formula of C15H9BrN2O3 .


Synthesis Analysis

The synthesis of N-isoindoline-1,3-dione heterocycles, which includes our compound of interest, is a complex area with various methods offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . The crystal structure of a similar compound was found to be monoclinic, with a = 9.3451 (7) Å, b = 17.3057 (13) Å, c = 18.4402 (13) Å, β = 98.4470 (10)° .


Chemical Reactions Analysis

The reactivity of N-isoindoline-1,3-diones, including our compound, is diverse and has potential applications in different fields . The review discusses the innovative methodologies and transformations that have enabled the efficient construction of these compounds with various substitution patterns .

Scientific Research Applications

Mesogenic Schiff Bases

Research by Dubey et al. (2018) explored the synthesis and characterization of mesogenic Schiff bases related to 2-((5-Bromo-2-hydroxybenzylidene)amino)isoindoline-1,3-dione. These compounds exhibited liquid crystalline behavior with Nematic texture, and the study involved investigating their molecular structures and thermal behavior (Dubey et al., 2018).

Antimicrobial and DNA Binding Activities

Kumar and Revanasiddappa (2011) synthesized compounds, including 2-(2-hydroxybenzylideneamino)isoindoline-1,3-dione, and studied their antimicrobial activities and DNA-binding properties. This study contributes to understanding the biological activities of such compounds (Kumar & Revanasiddappa, 2011).

Chemosenor Systems

Tolpygin et al. (2012) developed new derivatives of the benzo[de]isoquinoline-1,3-dione system, which showed high chemosensor selectivity in determining anions. This research demonstrates the potential of these compounds in analytical chemistry applications (Tolpygin et al., 2012).

Synthesis and Cytotoxicity Studies

A study by Kumar et al. (2019) involved the synthesis of isoindoline-1,3-dione derivatives and evaluated their cytotoxicity, antioxidant activity, and molecular docking. This research is significant for understanding the medicinal chemistry of these compounds (Kumar et al., 2019).

Protoporphyrinogen Oxidase Inhibitors

Research by Gao et al. (2019) on the design and synthesis of N-phenyl phthalimides, including derivatives of isoindoline-1,3-dione, highlights their potential as protoporphyrinogen oxidase inhibitors, which is significant in herbicide discovery (Gao et al., 2019).

Antitubercular Activity

A study by Samala et al. (2014) investigated the structure-activity relationship and mechanism of action of antitubercular compounds related to 2-((5-Bromo-2-hydroxybenzylidene)amino)isoindoline-1,3-dione, offering insights into new therapeutic avenues for tuberculosis treatment (Samala et al., 2014).

Mechanism of Action

While the specific mechanism of action for “2-((5-Bromo-2-hydroxybenzylidene)amino)isoindoline-1,3-dione” is not explicitly mentioned in the search results, isoindolines and isoindoline-1,3-dione derivatives have been found to modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents .

Future Directions

Isoindolines, including our compound of interest, have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . The review underscores the need for sustainable and environmentally friendly synthetic approaches in this field .

properties

IUPAC Name

2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O3/c16-10-5-6-13(19)9(7-10)8-17-18-14(20)11-3-1-2-4-12(11)15(18)21/h1-8,19H/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJQCLDPXCSCAR-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)/N=C/C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-Bromo-2-hydroxybenzylidene)amino)isoindoline-1,3-dione

CAS RN

98841-63-5
Record name N-(5-BROMOSALICYLIDENEAMINO)-PHTHALIMIDE
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